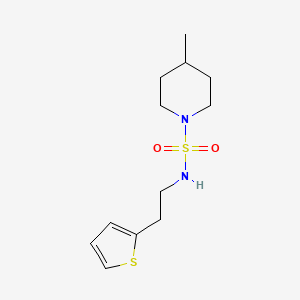
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for CB1 and CB2 receptors. This compound has gained popularity in the research community due to its unique pharmacological properties and potential therapeutic applications.
作用机制
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2. This leads to the activation of various signaling pathways that affect the release of neurotransmitters and other signaling molecules. The activation of CB1 receptors in the central nervous system leads to the modulation of pain perception, mood, and appetite. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide are dependent on the dose and duration of exposure. At low doses, it has been found to have analgesic and anxiolytic effects. At higher doses, it can cause sedation, hypothermia, and respiratory depression. Chronic exposure to 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been found to cause neurotoxicity and oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in lab experiments include its high potency, selectivity, and stability. It is also readily available and can be easily synthesized. However, the limitations include its potential toxicity and the lack of standardized protocols for its use.
未来方向
There are several future directions for the research of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide. One area of interest is the development of more selective agonists of the cannabinoid receptors that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in the treatment of various cancers. Additionally, more research is needed to understand the long-term effects of chronic exposure to this compound and to develop standardized protocols for its use in lab experiments.
合成方法
The synthesis of 5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the reaction of 5-fluoroindole-2-carboxylic acid with 3-methylpyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product. The purity and yield of the compound can be improved by using different purification techniques such as column chromatography or recrystallization.
科学研究应用
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-3-2-6-17-14(9)19-15(20)13-8-10-7-11(16)4-5-12(10)18-13/h2-8,18H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNYDPIEGYDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




